molecular formula C12H24N2O2 B6628200 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one

3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one

Cat. No. B6628200
M. Wt: 228.33 g/mol
InChI Key: SBFPBOKHKPWLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one, also known as 4-MPD, is a designer drug that belongs to the cathinone class. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in the stimulation of the central nervous system. The exact mechanism of action of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one include increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and decreased appetite. However, prolonged use of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one can lead to adverse effects such as anxiety, paranoia, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one in lab experiments is its ability to produce consistent results due to its purity and stability. However, its psychoactive effects can make it difficult to use in certain experiments that require a controlled environment. Additionally, the limited availability of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one can make it difficult to obtain for research purposes.

Future Directions

Future research on 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one should focus on its mechanism of action and its potential therapeutic applications. It could be used as a treatment for depression, anxiety, and other psychiatric disorders. Further research is also needed to understand the long-term effects of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one on the brain and body. Additionally, the development of new synthetic compounds that have similar effects to 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one but with fewer adverse effects should be explored.
Conclusion:
In conclusion, 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. Its mechanism of action involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system and has potential therapeutic applications. Further research is needed to fully understand the long-term effects of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one on the brain and body.

Synthesis Methods

The synthesis of 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one involves the reaction of 3-methoxy-4-methylphenylacetonitrile with methylamine and ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The product is then purified using chromatography techniques to obtain 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one in its pure form.

Scientific Research Applications

3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a stimulant and produce effects similar to other cathinone derivatives such as methcathinone and mephedrone. Studies have shown that 3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its psychoactive effects.

properties

IUPAC Name

3-amino-1-(3-methoxy-4-methylpiperidin-1-yl)-2-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8-5-6-14(7-11(8)16-4)12(15)9(2)10(3)13/h8-11H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFPBOKHKPWLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1OC)C(=O)C(C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.